molecular formula C18H17BrN2O2 B2371062 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 423733-80-6

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2371062
CAS No.: 423733-80-6
M. Wt: 373.25
InChI Key: VVLZEYQMIJTNNZ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is an organic compound that features a bromophenoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromophenol
  • 3-bromophenol
  • 4-bromophenol
  • Indole-3-acetic acid
  • Indole-3-carboxylic acid

Uniqueness

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a bromophenoxy group and an indole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLZEYQMIJTNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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